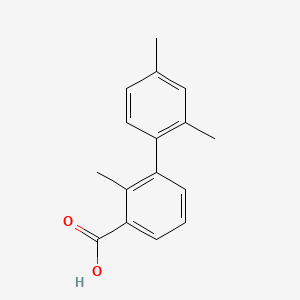
N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions and processes used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, stability, etc. Techniques like thermal analysis, solubility tests, and reactivity tests can be used .科学的研究の応用
Synthesis and Labeling
Research has been conducted on the synthesis of various sphingosine stereoisomers and their derivatives, including methods suitable for the synthesis of tritium-labeled compounds. These methods are critical for studying the biological activities and interactions of sphingosine and its derivatives (Shoyama et al., 1978).
Stable Isotope Labeling and Biological Incorporation
2-hydroxypalmitoyl-sphinganine (dihydroceramide) labeled with a stable isotope has been prepared and used for analyzing sphingolipid metabolism in mice. This research demonstrates the utility of stable isotope-labeled sphingosine derivatives in biological studies (Fukami et al., 2010).
Chemical Synthesis for Research Applications
Efficient chemical synthesis methods for D-erythro-sphingosine have been developed, facilitating the study of this compound and its analogs in various biological contexts (Murakami & Hato, 1996).
Interaction with Cholesterol
The interaction of cholesterol with synthetic sphingomyelin derivatives, including modifications of D-erythro-sphingosine, has been studied to understand the structural requirements of these interactions in model membranes (Grönberg et al., 1991).
Enzymatic Synthesis and Biological Activity
Studies on the enzymatic synthesis of sphingolipids, including modifications of D-erythro-sphingosine, provide insights into the biological roles of these compounds. For example, the enzymatic synthesis of N,N-dimethyl-D-erythro-sphingenine and its effect on protein kinase C inhibition have been explored (Igarashi & Hakomori, 1989).
Pharmacological Applications
D-erythro-sphingosine has been studied as a pharmacological inhibitor of protein kinase C in human platelets, demonstrating its potential therapeutic applications (Khan et al., 1990).
DNA Interaction Studies
Research on the interaction of sphingolipid degradation products, such as trans-2-hexadecenal derived from sphingosine 1-phosphate, with DNA has been conducted. This provides insights into the potential mutagenic consequences of these interactions (Upadhyaya et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h26,28,31-33,36-38H,3-25,27,29-30H2,1-2H3,(H,35,39)/b28-26+/t31-,32+,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGQPJRQXHVQX-UMKNRRHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


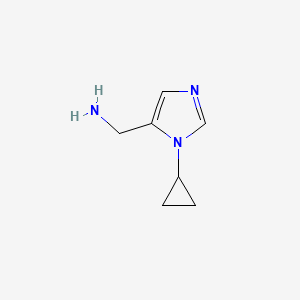

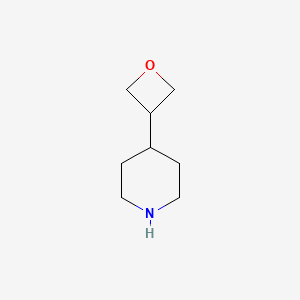

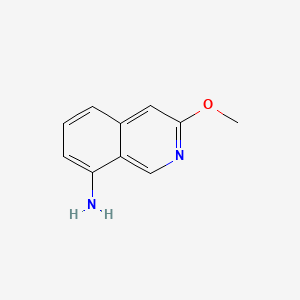
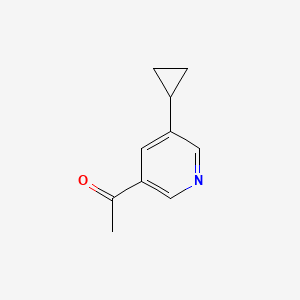
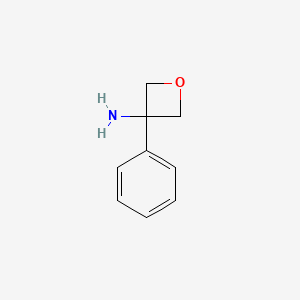
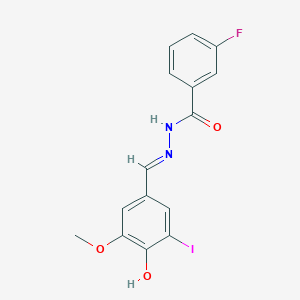
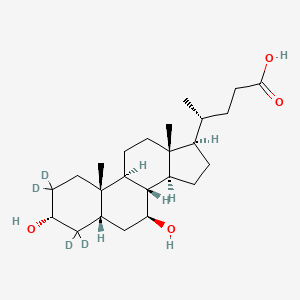
![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)
![5-Methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B593823.png)
